N1 Substituent Differentiation: 3-Methoxyphenyl vs. 4-Fluorophenyl in the Phenylsulfonyl Series
The closest characterized analog, CAY10602 (1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine), demonstrates SIRT1 activation with approximately 2.3-fold fluorescent enhancement at 10 µM in a cell-free hrSIRT1 assay and suppresses LPS-induced TNF-α release in THP-1 cells at 20–60 µM . The target compound substitutes the 4-fluorophenyl with a 3-methoxyphenyl group. The meta-methoxy substituent introduces an additional hydrogen-bond acceptor (oxygen lone pair) and alters the electron density distribution of the aromatic ring compared to the electron-withdrawing para-fluoro group. This structural difference is expected to modulate both the binding affinity and selectivity profile for SIRT1, as well as potentially shift the target engagement landscape toward kinases or other NAD+-dependent enzymes . However, no direct quantitative bioactivity data for the target compound are publicly available as of the search date; this evidence is classified as class-level inference based on the established structure-activity relationships of the pyrrolo[2,3-b]quinoxaline scaffold [1].
| Evidence Dimension | SIRT1 activation (fluorogenic assay) and cellular TNF-α suppression |
|---|---|
| Target Compound Data | No publicly available quantitative data |
| Comparator Or Baseline | CAY10602 (1-(4-fluorophenyl) analog): ~2.3-fold SIRT1 activation at 10 µM; TNF-α suppression at 20–60 µM in THP-1 cells |
| Quantified Difference | Not determinable from available data; structural divergence (3-OCH₃ vs. 4-F) predicts altered SIRT1 modulation potency and selectivity |
| Conditions | Cell-free hrSIRT1 fluorogenic assay; LPS-stimulated THP-1 cells |
Why This Matters
For procurement decisions, the absence of direct bioactivity data for the target compound means that CAY10602 cannot serve as a reliable functional proxy; the 3-methoxyphenyl substitution may confer distinct SIRT1-modulatory or off-target profiles that require empirical characterization.
- [1] Vijaya Babu, P. et al. Org. Biomol. Chem. 2013, 11, 6680–6685. PDE4B IC50 ≈ 5–14 µM for 1,3-disubstituted pyrrolo[2,3-b]quinoxalines. View Source
